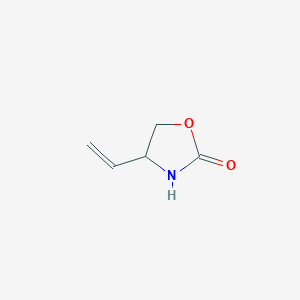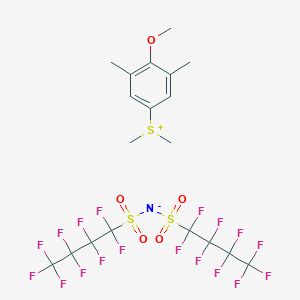
(4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide is a complex organic compound with the molecular formula C19H17F18NO5S3 and a molecular weight of 777.51 g/mol . This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide typically involves the reaction of (4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium with bis((perfluorobutyl)sulfonyl)amide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions replace the sulfonium group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide ions, halide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Aplicaciones Científicas De Investigación
(4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and photolithography.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of (4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxyphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide
- (4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorooctyl)sulfonyl)amide
Uniqueness
(4-Methoxy-3,5-dimethylphenyl)dimethylsulfonium bis((perfluorobutyl)sulfonyl)amide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications such as photolithography and advanced material synthesis .
Propiedades
Fórmula molecular |
C19H17F18NO5S3 |
|---|---|
Peso molecular |
777.5 g/mol |
Nombre IUPAC |
bis(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)azanide;(4-methoxy-3,5-dimethylphenyl)-dimethylsulfanium |
InChI |
InChI=1S/C11H17OS.C8F18NO4S2/c1-8-6-10(13(4)5)7-9(2)11(8)12-3;9-1(10,5(17,18)19)3(13,14)7(23,24)32(28,29)27-33(30,31)8(25,26)4(15,16)2(11,12)6(20,21)22/h6-7H,1-5H3;/q+1;-1 |
Clave InChI |
RRMVYPOCFYAGHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC)C)[S+](C)C.C(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(Methoxymethyl)pyridin-3-yl]ethanone](/img/structure/B13983598.png)
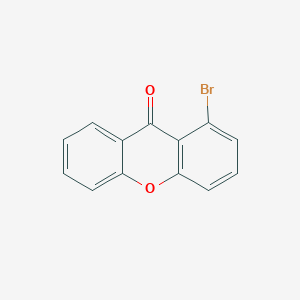
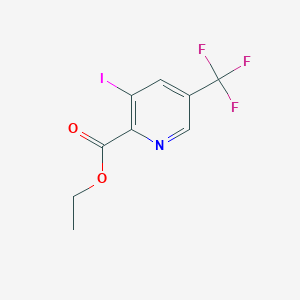

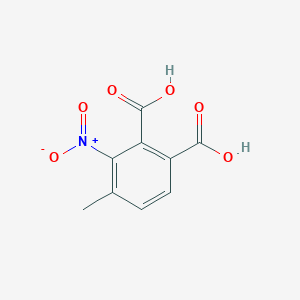
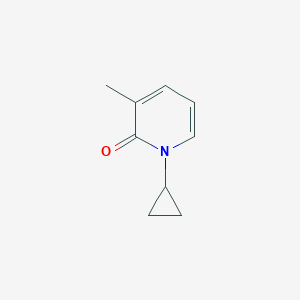
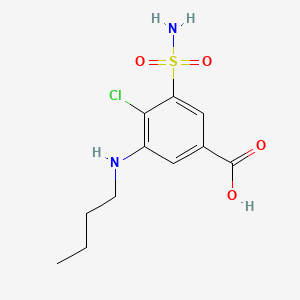
![7,8,9,10-Tetrahydro-1-(7-quinolinyloxy)benzo[c][1,8]naphthyridin-6(5h)-one](/img/structure/B13983646.png)
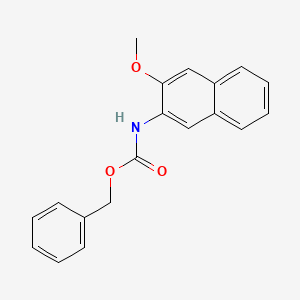
![2-[2-[[5-Bromo-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13983659.png)
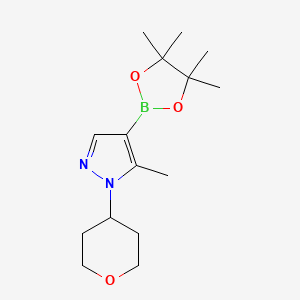

![2-(4-(4-Chlorobenzyl)-7-fluoro-5-sulfamoyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B13983686.png)
